molecular formula C21H22ClN3O7S B2599841 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941951-04-8

4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2599841
CAS No.: 941951-04-8
M. Wt: 495.93
InChI Key: MSVSDYLQDZBWDW-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C21H22ClN3O7S and its molecular weight is 495.93. The purity is usually 95%.
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Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a derivative of the oxadiazole class, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20_{20}H23_{23}ClN2_{2}O5_{5}S
  • Molecular Weight : 426.92 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Sulfonamide group
    • Chlorophenyl moiety

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound in focus has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Percentage (%)
Staphylococcus aureus32 µg/mL78.32 ± 0.41
Escherichia coli16 µg/mL69.49 ± 0.41
Bacillus subtilis8 µg/mL62.04 ± 2.78
Pseudomonas aeruginosa64 µg/mL59.70 ± 3.70

These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring lipoxygenase inhibition. For instance, one study reported that a related compound exhibited an IC50 value of 20.72 ± 0.34 µmoles/L against lipoxygenase, suggesting that modifications in the structure can enhance anti-inflammatory activity .

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A series of derivatives were synthesized to evaluate their biological activities. Among these, some exhibited stronger antibacterial properties than others, with specific emphasis on the sulfonamide functionality enhancing efficacy against bacterial strains .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict interactions between the compound and target enzymes such as carbonic anhydrases (CAs). These studies revealed that the compound could effectively bind to CA IX and CA II isoforms, which are relevant in tumor biology .
  • In Vivo Studies :
    Preliminary in vivo studies indicated potential therapeutic applications in inflammatory diseases due to its ability to inhibit pro-inflammatory mediators .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVSDYLQDZBWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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